4-溴-2-环丙氧基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

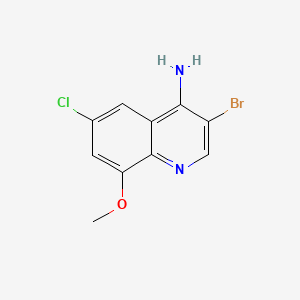

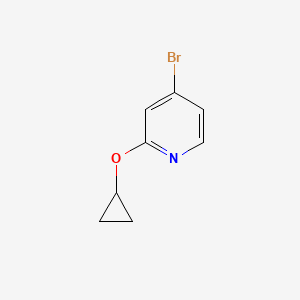

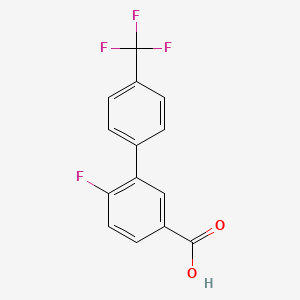

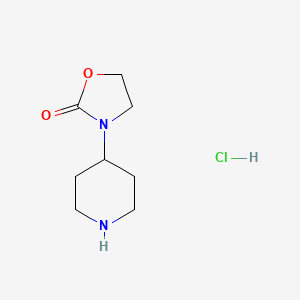

4-Bromo-2-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.06 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or semi-solid form, or a lump or liquid .

Synthesis Analysis

The synthesis of 4-Bromo-2-cyclopropoxypyridine involves a ring cleavage methodology reaction . This process involves the remodeling of 3-formyl (aza)indoles/benzofurans . The synthesis has shown robustness, with numerous 5-aminoaryl pyridines and 5-phenol pyridines being synthesized .Molecular Structure Analysis

The InChI code for 4-Bromo-2-cyclopropoxypyridine is 1S/C8H8BrNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-cyclopropoxypyridine are not mentioned in the search results, the compound plays a crucial role in the synthesis of substituted pyridines . These pyridines have diverse functional groups and are important structural motifs found in numerous bioactive molecules .Physical And Chemical Properties Analysis

4-Bromo-2-cyclopropoxypyridine is a colorless to yellow liquid or low-melting solid . It has a molecular weight of 198.06 g/mol .科学研究应用

Synthesis and Biological Activity

- Herbicidal and Fungicidal Activity : N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives show promising herbicidal and fungicidal activities. 4-Bromo-2-cyclopropoxypyridine is a critical intermediate in the synthesis of these compounds (Tian, Song, Wang, & Liu, 2009).

Synthesis of Novel Pyridine-Based Derivatives

- Suzuki Cross-Coupling Reaction : This reaction is utilized to produce novel pyridine derivatives with potential as chiral dopants for liquid crystals and displaying various biological activities, such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Synthesis of Capped Dioxocyclams

- Versatile Applications : The 4-bromo substituent in pyridine-capped dioxocyclams is particularly versatile, being replaceable by a variety of groups using palladium-catalyzed chemistry, demonstrating the compound's adaptability in complex synthetic processes (Achmatowicz, Hegedus, & David, 2003).

Synthesis of Novel 4-Pyrrolidin-3-cyanopyridine Derivatives

- Antimicrobial Activity : Novel cyanopyridine derivatives synthesized using 4-bromo-2-cyclopropoxypyridine exhibit significant antimicrobial activity, showcasing the compound's importance in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Synthesis of 2,4-Disubstituted Pyridines

- Key Building Block : Serving as a key building block for 2,4-disubstituted pyridines, 4-bromo-2-cyclopropoxypyridine is involved in the 'halogen dance' and subsequent one-pot disubstitutions, highlighting its utility in complex organic syntheses (Duan, Li, Li, & Huang, 2004).

安全和危害

The compound has been classified under GHS07, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers The relevant papers retrieved discuss the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . The papers highlight the importance of compounds like 4-Bromo-2-cyclopropoxypyridine in these processes .

属性

IUPAC Name |

4-bromo-2-cyclopropyloxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXFFRSYPTCEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744864 |

Source

|

| Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-cyclopropoxypyridine | |

CAS RN |

1209460-14-9 |

Source

|

| Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)

![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)